E3 ligase Ligand 9

Vue d'ensemble

Description

Le ligand 9 de l'E3 ligase est une petite molécule qui se lie aux E3 ubiquitine ligases, des enzymes impliquées dans le processus d'ubiquitination. L'ubiquitination est une modification post-traductionnelle au cours de laquelle les protéines ubiquitines sont attachées à une protéine substrat, la marquant pour la dégradation par le protéasome. Ce processus est crucial pour maintenir l'homéostasie cellulaire en régulant les niveaux de protéines et en éliminant les protéines endommagées ou mal repliées .

Mécanisme D'action

Target of Action

E3 Ligase Ligand 9 is a ligand for E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in almost all life activities of eukaryotes and might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

this compound, as part of a proteolysis-targeting chimera (PROTAC), induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Biochemical Pathways

The ubiquitin-proteasome system (UPS) is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases are the important part of the UPS and can provide regulatory specificity . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

These include the efficiency of ubiquitin transfer within the ternary complex as determined by the spatial orientation and alignment of the E3 ligase and the target protein, the rate at which the ubiquitinated target is transferred to and degraded by the proteasome, along with any opposition from deubiquitinase activity .

Result of Action

The action of this compound results in the ubiquitination and subsequent proteasomal degradation of the targeted protein . This process is crucial for maintaining cellular homeostasis by regulating the levels of protein expression . It’s also involved in the regulation of various biological processes and cellular responses to stress signals associated with cancer development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of ubiquitin transfer within the ternary complex can be affected by the spatial orientation and alignment of the E3 ligase and the target protein . Additionally, the rate at which the ubiquitinated target is transferred to and degraded by the proteasome can be influenced by the cellular environment .

Analyse Biochimique

Biochemical Properties

E3 ligase Ligand 9 is involved in biochemical reactions by interacting with E3 ubiquitin ligase. This interaction facilitates the transfer of ubiquitin from E2 conjugating enzymes to target proteins, marking them for degradation by the proteasome. This compound specifically binds to the E3 ubiquitin ligase, forming a complex that enhances the ubiquitination process. This ligand can be used to design PROTACs, which induce the degradation of cancer-promoting proteins through ubiquitination .

Cellular Effects

This compound influences various cellular processes by promoting the degradation of target proteins. This ligand affects cell signaling pathways, gene expression, and cellular metabolism by regulating the levels of specific proteins. For example, this compound can target oncogenic proteins for degradation, thereby inhibiting cancer cell proliferation and survival. The modulation of protein levels by this compound can lead to changes in cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to E3 ubiquitin ligase, which facilitates the ubiquitination of target proteins. This process begins with the activation of ubiquitin by E1 activating enzymes, followed by its transfer to E2 conjugating enzymes. This compound then binds to the E3 ubiquitin ligase, forming a complex that transfers ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome, leading to a reduction in its cellular levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for sustained ubiquitination and degradation of target proteins. Prolonged exposure to this compound may lead to its degradation, reducing its effectiveness. Long-term studies have demonstrated that this compound can have lasting effects on cellular function by continuously promoting the degradation of specific proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively promote the degradation of target proteins without causing significant toxicity. At high doses, this compound may induce adverse effects, such as off-target protein degradation and toxicity. Studies have identified threshold doses at which this compound exhibits optimal efficacy with minimal side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. This ligand interacts with enzymes and cofactors involved in the ubiquitination process, such as E1 activating enzymes and E2 conjugating enzymes. By promoting the ubiquitination and degradation of specific proteins, this compound can influence metabolic flux and metabolite levels within cells. This regulation of protein turnover is essential for maintaining cellular homeostasis and responding to various stimuli .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The distribution of this compound can affect its activity and function, as it needs to be present in the right location to interact with E3 ubiquitin ligase and target proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This ligand may contain targeting signals or undergo post-translational modifications that direct it to particular compartments or organelles. The subcellular localization of this compound ensures that it can effectively interact with E3 ubiquitin ligase and promote the ubiquitination of target proteins. This precise localization is essential for the ligand’s role in regulating protein degradation and cellular processes .

Méthodes De Préparation

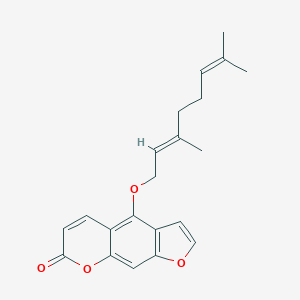

Voies de synthèse et conditions de réaction : La synthèse du ligand 9 de l'E3 ligase implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. La voie de synthèse peut varier en fonction de la structure spécifique du ligand. Les étapes courantes incluent :

- Formation de la structure de base par des réactions de cyclisation ou de condensation.

- Introduction de groupes fonctionnels par des réactions de substitution ou d'addition.

- Couplage final avec la partie de liaison à l'E3 ligase en utilisant la formation de liaison amide ou d'autres réactions de couplage .

Méthodes de production industrielle : La production industrielle du ligand 9 de l'E3 ligase implique la mise à l'échelle de la synthèse en laboratoire à une échelle plus importante. Cela nécessite l'optimisation des conditions de réaction, des processus de purification et des mesures de contrôle qualité afin de garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

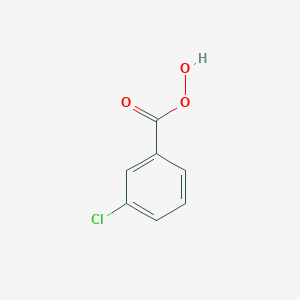

Types de réactions : Le ligand 9 de l'E3 ligase subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les conditions varient en fonction des groupes fonctionnels impliqués, mais les réactifs courants incluent les halogénures et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la recherche scientifique

Le ligand 9 de l'E3 ligase a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le processus d'ubiquitination et développer de nouvelles méthodologies de synthèse.

Biologie : Aide à comprendre la régulation de la dégradation des protéines et son rôle dans les processus cellulaires.

Médecine : Applications thérapeutiques potentielles dans le ciblage de protéines spécifiques pour la dégradation dans des maladies telles que le cancer.

Industrie : Utilisé dans le développement de chimères ciblant la protéolyse (PROTAC) pour la découverte de médicaments.

5. Mécanisme d'action

Le ligand 9 de l'E3 ligase exerce ses effets en se liant aux E3 ubiquitine ligases, ce qui facilite le transfert de l'ubiquitine vers les protéines substrat. Cette liaison induit un changement conformationnel dans la ligase, augmentant son activité et favorisant l'ubiquitination des protéines cibles. Les protéines ubiquitinées sont ensuite reconnues et dégradées par le protéasome, ce qui entraîne une réduction de leurs niveaux cellulaires .

Composés similaires :

Ligand de la céréblone : Un autre ligand de l'E3 ligase utilisé dans la technologie PROTAC.

Ligand de Von Hippel-Lindau : Souvent utilisé dans les études de dégradation ciblée des protéines.

Ligand de l'homologue 2 du double minute de souris : Impliqué dans la régulation de la protéine suppresseur de tumeur p53.

Unicité : Le ligand 9 de l'E3 ligase est unique en raison de son affinité de liaison spécifique et de sa sélectivité pour certaines E3 ligases, ce qui en fait un outil précieux pour la dégradation ciblée des protéines. Sa structure chimique distincte permet le développement de nouveaux agents thérapeutiques ayant une efficacité améliorée et des effets hors cible réduits .

Applications De Recherche Scientifique

E3 ligase Ligand 9 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool for studying the ubiquitination process and developing new synthetic methodologies.

Biology: Helps in understanding the regulation of protein degradation and its role in cellular processes.

Medicine: Potential therapeutic applications in targeting specific proteins for degradation in diseases such as cancer.

Industry: Utilized in the development of proteolysis-targeting chimeras (PROTACs) for drug discovery.

Comparaison Avec Des Composés Similaires

Cereblon Ligand: Another E3 ligase ligand used in PROTAC technology.

Von Hippel-Lindau Ligand: Commonly used in targeted protein degradation studies.

Mouse Double Minute 2 Homolog Ligand: Involved in the regulation of the p53 tumor suppressor protein.

Uniqueness: E3 ligase Ligand 9 is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation. Its distinct chemical structure allows for the development of novel therapeutic agents with improved efficacy and reduced off-target effects .

Propriétés

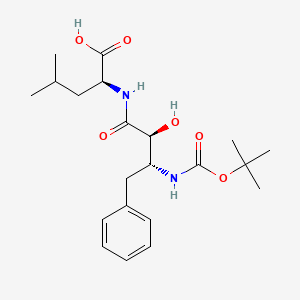

IUPAC Name |

(2S)-2-[[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O6/c1-13(2)11-16(19(26)27)22-18(25)17(24)15(12-14-9-7-6-8-10-14)23-20(28)29-21(3,4)5/h6-10,13,15-17,24H,11-12H2,1-5H3,(H,22,25)(H,23,28)(H,26,27)/t15-,16+,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLADKYKXROHIAB-IKGGRYGDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

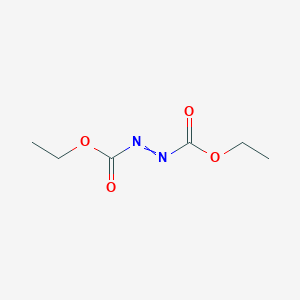

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

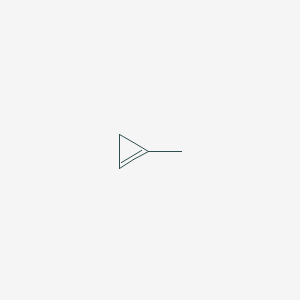

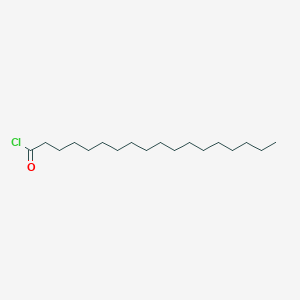

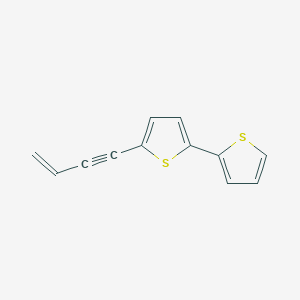

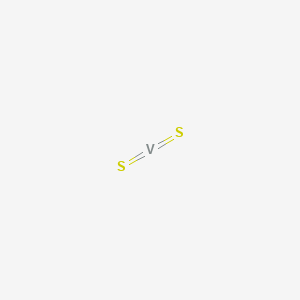

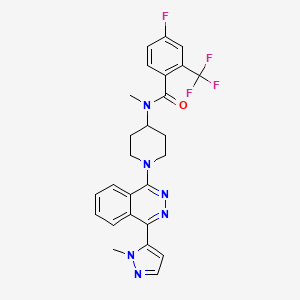

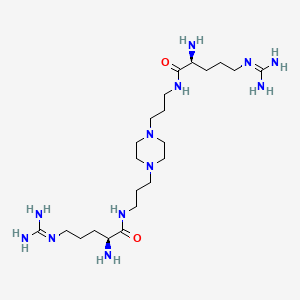

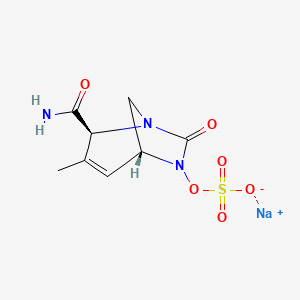

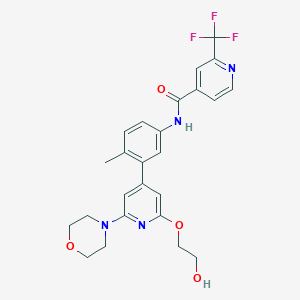

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.